

# Application Notes and Protocols for Oral Administration of ATC0065 in Mice

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Compound of Interest		
Compound Name:	ATC0065	
Cat. No.:	B1665808	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **ATC0065** is an orally active, potent, and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). With an IC50 of 15.7 nM for MCH1, it displays over 96-fold selectivity compared to the MCH2 receptor. Preclinical studies have demonstrated its potential as an anxiolytic and antidepressant agent. These application notes provide a detailed protocol for the preparation and oral administration of **ATC0065** to mice for behavioral and pharmacokinetic studies. The methodologies outlined below are based on established practices for oral gavage of small molecules in rodents.[1][2][3][4]

#### Compound Details:

Compound Name: ATC0065

CAS Number: 510732-84-0

Molecular Formula: C25H29BrF3N5O-2HCl

Molecular Weight: 625.35 g/mol

Solubility: Soluble to 100 mM in DMSO and 100 mM in ethanol.

• Storage: Desiccate at room temperature.



# **Experimental Protocols**

# Protocol 1: Preparation of ATC0065 Formulation for Oral Gavage

This protocol describes the preparation of a suspension of **ATC0065** suitable for oral administration in mice. Due to its solubility in DMSO and ethanol, a co-solvent/suspension system is recommended for achieving uniform dosing. A common vehicle for such compounds is 0.5% to 1% Carboxymethyl Cellulose (CMC) in water with a small percentage of a solubilizing agent like Tween 80 or DMSO.[2][5]

#### Materials:

- ATC0065 powder
- Dimethyl sulfoxide (DMSO)
- Tween 80 (Polysorbate 80)
- Carboxymethyl Cellulose (CMC), low viscosity
- Sterile, purified water
- Sterile conical tubes (15 mL and 50 mL)
- Analytical balance
- Magnetic stirrer and stir bars
- Sonicator (optional)

#### Procedure:

- Vehicle Preparation (0.5% CMC with 0.1% Tween 80):
  - Heat 80 mL of sterile water to approximately 60°C on a magnetic stirrer.



- Slowly add 0.5 g of CMC to the heated water while stirring continuously to prevent clumping.
- Stir until the CMC is fully dissolved. This may take 30-60 minutes.
- Allow the solution to cool to room temperature.
- Add 0.1 mL of Tween 80 to the solution.
- Add sterile water to bring the final volume to 100 mL.
- Stir for another 15 minutes until the solution is homogeneous. This is the final vehicle.
- ATC0065 Suspension Preparation (Example: 10 mg/kg dose for a 25g mouse at 10 mL/kg volume):
  - Dose Calculation:
    - Target dose: 10 mg/kg
    - Dosing volume: 10 mL/kg
    - Required concentration: (10 mg/kg) / (10 mL/kg) = 1 mg/mL
  - Formulation (for 10 mL of suspension):
    - Weigh 10 mg of ATC0065 powder.
    - In a small, sterile tube, add 100 μL of DMSO to the powder to create a stock solution.
      Vortex until fully dissolved.
    - In a separate 15 mL conical tube, measure 9.9 mL of the prepared vehicle.
    - While vortexing the vehicle, slowly add the 100 μL **ATC0065**-DMSO stock solution.
    - Continue to vortex or stir for 10-15 minutes to ensure a uniform suspension. Gentle sonication can be used if needed to improve homogeneity.



 Important: Always prepare the dosing suspension fresh on the day of the experiment and keep it stirring during the dosing procedure to prevent settling.

## **Protocol 2: Oral Gavage Administration in Mice**

This procedure should be performed by trained personnel in compliance with institutional animal care and use committee (IACUC) guidelines.

#### Materials:

- Prepared ATC0065 suspension
- Appropriately sized syringe (e.g., 1 mL)
- 20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded tip.[4][6]
- Animal scale

#### Procedure:

- Animal Preparation and Dose Calculation:
  - Weigh each mouse immediately before dosing to calculate the precise volume required.
  - Example: For a 25.5 g mouse at a 10 mL/kg dosing volume: 25.5 g \* (10 mL / 1000 g) = 0.255 mL.
- Restraint:
  - Grasp the mouse by scruffing the skin over the shoulders and back of the neck. This should immobilize the head and keep the body in a vertical alignment.
- Gavage Needle Insertion:
  - Before the first use, measure the appropriate insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.
     Mark this length on the needle.



- Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).[3]
- Angle the needle to slide along the roof of the mouth toward the esophagus. The mouse should swallow the needle as it is gently advanced.
- Crucially, do not force the needle. If resistance is met, it may have entered the trachea.
   Withdraw immediately and re-attempt.

#### Administration:

- Once the needle is inserted to the pre-measured depth, slowly and smoothly depress the syringe plunger to administer the suspension.[4]
- Post-Administration:
  - Gently remove the needle in a single, smooth motion.
  - Return the mouse to its cage and monitor for any signs of immediate distress (e.g., difficulty breathing, lethargy) for at least 15-30 minutes.[3]

### **Data Presentation**

Quantitative data from preclinical studies should be summarized for clarity and comparison.

Table 1: Example Efficacy Data in the Forced Swim Test (FST) Anxiolytic/antidepressant effects are often measured by changes in behavior, such as decreased immobility time in the FST.



Treatment Group	Dose (mg/kg, p.o.)	N	Immobility Time (seconds) ± SEM
Vehicle	0	10	155.2 ± 8.1
ATC0065	3	10	120.5 ± 7.5
ATC0065	10	10	95.8 ± 6.9
ATC0065	30	10	88.3 ± 7.2
Fluoxetine	20	10	92.1 ± 6.5**

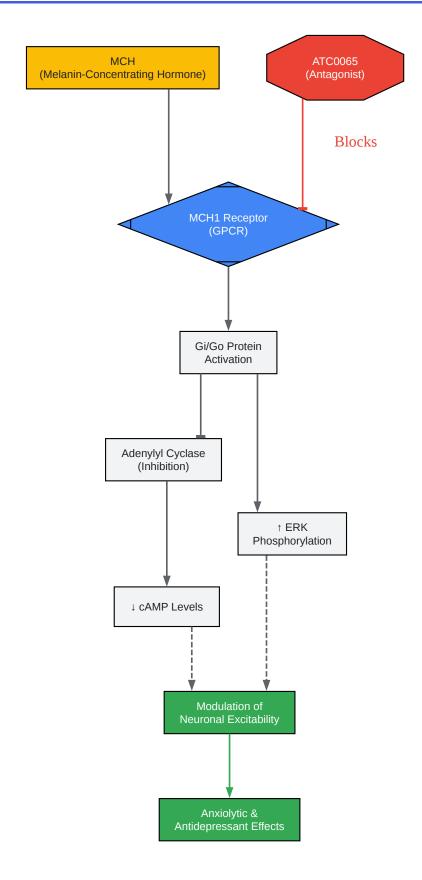
p < 0.05, \*p < 0.01 compared to Vehicle group.

Table 2: Safety and Tolerability Monitoring Monitoring body weight is a key indicator of the general health and tolerability of the compound.

Treatment Group	Dose (mg/kg, p.o.)	Day 1 Body Weight (g) ± SEM	Day 7 Body Weight (g) ± SEM	% Change
Vehicle	0	24.8 ± 0.5	25.9 ± 0.6	+4.4%
ATC0065	10	25.1 ± 0.4	26.0 ± 0.5	+3.6%
ATC0065	30	24.9 ± 0.5	25.5 ± 0.6	+2.4%

# Mandatory Visualizations Signaling Pathway



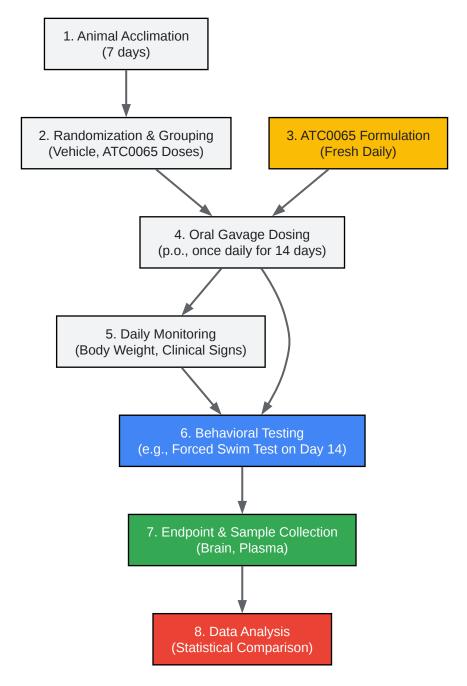


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Caption: MCH1 receptor signaling pathway and antagonism by ATC0065.



### **Experimental Workflow**



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Caption: Workflow for in vivo evaluation of **ATC0065** in mice.

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